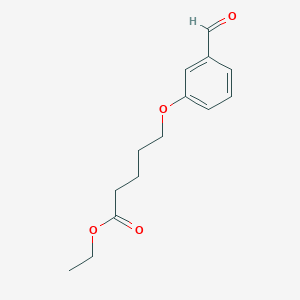

Ethyl 5-(3-formylphenoxy)pentanoate

CAS No.:

Cat. No.: VC13556789

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18O4 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | ethyl 5-(3-formylphenoxy)pentanoate |

| Standard InChI | InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3 |

| Standard InChI Key | IARGLQFVYXEVFT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCOC1=CC=CC(=C1)C=O |

| Canonical SMILES | CCOC(=O)CCCCOC1=CC=CC(=C1)C=O |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-(3-formylphenoxy)pentanoate (C₁₄H₁₈O₄, molecular weight 250.29 g/mol) consists of a pentanoic acid ethyl ester chain linked via an ether bond to a 3-formylphenyl group. The meta positioning of the formyl group distinguishes it from the para-substituted analog described in Search Result . Key structural attributes include:

-

Ester functionality: The ethyl ester group at the terminal end of the pentanoate chain enhances solubility in organic solvents and influences reactivity in hydrolysis or transesterification reactions .

-

Aldehyde group: The formyl moiety at the meta position enables nucleophilic additions (e.g., Schiff base formation) and serves as a handle for further functionalization .

-

Ether linkage: The phenoxy bridge contributes to steric and electronic effects, modulating the compound’s stability and interactions in supramolecular systems .

Table 1: Comparative Structural Data for Ethyl 5-(3-Formylphenoxy)pentanoate and Analogues

Synthesis and Optimization

Synthetic Route

The synthesis of Ethyl 5-(3-formylphenoxy)pentanoate follows a Williamson ether synthesis strategy, analogous to methods described for its para-substituted counterpart :

-

Starting Materials:

-

3-Hydroxybenzaldehyde (meta-formylphenol)

-

Ethyl 5-bromopentanoate

-

-

Reaction Conditions:

-

Mechanism:

The phenolic oxygen of 3-hydroxybenzaldehyde attacks the electrophilic carbon of ethyl 5-bromopentanoate, displacing bromide and forming the ether linkage. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent .

Equation:

Yield and Purification

-

Yield: 68–85% after recrystallization (based on analogous syntheses) .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from pentane/ethyl acetate mixtures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Infrared (IR) Spectroscopy

-

Strong absorption at 1720 cm⁻¹ (ester C=O stretch).

-

Bands at 1250–1100 cm⁻¹ (C-O-C ether/asymmetric ester stretches) .

Reactivity and Functionalization

The aldehyde group in Ethyl 5-(3-formylphenoxy)pentanoate serves as a versatile site for chemical modifications:

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

-

Reduction: Catalytic hydrogenation converts the aldehyde to a hydroxymethyl group (-CH₂OH) .

-

Grignard Addition: Forms secondary alcohols upon reaction with organomagnesium reagents .

Example Reaction:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s aldehyde and ester groups make it a precursor for:

-

Anticancer agents: Aldehydes are key intermediates in protease inhibitor synthesis.

-

Antioxidants: Phenolic derivatives exhibit radical-scavenging activity .

Polymer Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume